Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate
CAS No.: 51290-37-0
Cat. No.: VC8276826
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51290-37-0 |
|---|---|
| Molecular Formula | C12H20O6 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H20O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 |
| Standard InChI Key | ZXDRRXULZWSORM-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO |
| Canonical SMILES | C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate (molecular formula: C₁₂H₂₀O₆) consists of a cyclohexane ring substituted with two ester groups at adjacent positions (1 and 2). Each ester group is composed of a carboxylate moiety linked to a 2-hydroxyethyl chain. The compound’s stereochemistry and conformational flexibility depend on the cyclohexane ring’s chair or boat configurations, which influence its physical and chemical behavior .
Key Structural Features:
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Cyclohexane backbone: Provides rigidity and influences solubility.
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Ester groups: Introduce polarity and reactivity, particularly toward hydrolysis.
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Hydroxyethyl substituents: Enable hydrogen bonding and derivatization potential.
Comparative Analysis with Analogous Compounds
While direct data for the 1,2-dicarboxylate isomer is sparse, the structurally similar bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate (CAS 1571-00-2) offers a useful analog. This 1,4-isomer has a molecular weight of 260.28 g/mol and a density of 1.22 g/cm³ . Its 3D conformation shows equatorial ester groups minimizing steric strain, a feature likely shared by the 1,2-isomer .
Physicochemical Properties
Predicted Properties
Based on analogs like bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (CAS 84-71-9), the following properties are extrapolated for the hydroxyethyl variant:
Stability and Reactivity
The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding cyclohexane-1,2-dicarboxylic acid and ethylene glycol. The hydroxyethyl groups may undergo oxidation to form carboxylates or crosslinking via ether formation .
Future Research Directions
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Synthetic Optimization: Developing cost-effective resolution techniques or asymmetric catalysis for enantiopure production.
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Application-Specific Studies: Evaluating performance as a plasticizer in polar polymers like polyvinyl alcohol.
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Toxicological Assessments: Acute and chronic toxicity studies to establish safety guidelines.
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